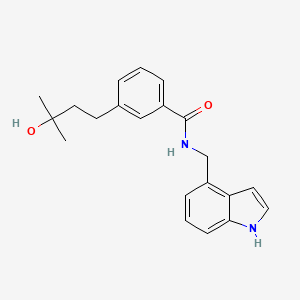![molecular formula C18H16N2O3 B5545432 1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)
1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole is a chemical compound that has gained significant attention in scientific research in recent years. This compound is also known as BIFEPRUNOX and has been found to have potential applications in the field of pharmacology. The purpose of
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Prashanth et al. (2021) on the corrosion inhibition efficacy of imidazole derivatives, including the exploration of their experimental, surface, and Density Functional Theory (DFT) analyses, highlights the potential of these compounds in protecting mild steel in acidic solutions. The imidazole derivative bearing a hydroxyl group exhibited significant corrosion inhibition efficiency, suggesting applications in materials science and engineering (Prashanth et al., 2021).
Synthesis and Characterization of Novel Compounds
Ünver et al. (2009) reported on the synthesis, spectroscopic characterization, crystal structure, and theoretical IR results by DFT calculations of new compounds, including 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones. These findings contribute to the chemical synthesis domain, offering methodologies for creating new materials with potential applications in various fields of chemistry (Ünver et al., 2009).
Fluorescent Probes
The development of a Zn^2+ fluorescent probe by Zheng Wen-yao (2012) demonstrates the application of imidazole derivatives in creating sensitive and specific sensors for metal ions. This research could have implications for environmental monitoring, biological research, and medical diagnostics (Zheng Wen-yao, 2012).
Catalysis and Polymerization
Research by Yankey et al. (2014) on (phenoxyimidazolyl-salicylaldimine)iron complexes explores their synthesis, properties, and applications in ethylene reactions, indicating the potential of these compounds in catalysis and polymerization processes. This could impact materials science, especially in the development of new polymeric materials (Yankey et al., 2014).
Antimicrobial Activity
Salahuddin et al. (2017) synthesized benzimidazole derivatives and evaluated their antimicrobial activity, showcasing the potential of imidazole compounds in developing new antibacterial and antifungal agents. This research contributes to the ongoing search for novel antimicrobial compounds to combat resistant strains of bacteria and fungi (Salahuddin et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-14(15-4-5-17-18(11-15)23-13-22-17)10-16(3-1)21-9-8-20-7-6-19-12-20/h1-7,10-12H,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLAKJGXVOLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)OCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)


![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)
